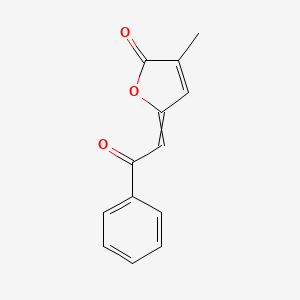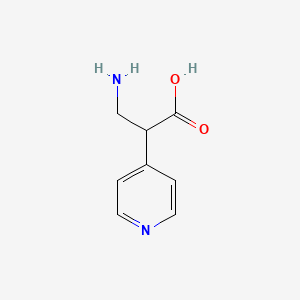
3,4-Dihydroxynaphthalene-2,7-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroxynaphthalene-2,7-disulfonic acid is an organic compound with the molecular formula C10H8O8S2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two sulfonic acid groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxynaphthalene-2,7-disulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the reaction of 2-naphthol with sulfuric acid. The process involves heating 2-naphthol in excess 98% sulfuric acid at temperatures ranging from 60°C to 120°C over a period of 24 to 48 hours . The reaction mixture is then diluted with water and quenched, followed by the addition of sodium chloride to precipitate the product as its sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures higher yields and purity. The product is often isolated as its disodium salt, which is more stable and easier to handle.
化学反应分析
Types of Reactions
3,4-Dihydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Sulfuric acid and nitric acid are commonly used for sulfonation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
3,4-Dihydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,4-Dihydroxynaphthalene-2,7-disulfonic acid involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions enable the compound to act as a chelating agent, binding to metal ions and other substrates. The pathways involved include oxidative and reductive processes, as well as substitution reactions that modify the compound’s structure and function.
相似化合物的比较
Similar Compounds
1,8-Dihydroxynaphthalene-3,6-disulfonic acid:
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Another isomer with hydroxyl and sulfonic acid groups in different positions.
Uniqueness
3,4-Dihydroxynaphthalene-2,7-disulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where precise chemical interactions are required.
属性
CAS 编号 |
859454-54-9 |
|---|---|
分子式 |
C10H8O8S2 |
分子量 |
320.3 g/mol |
IUPAC 名称 |
3,4-dihydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H8O8S2/c11-9-7-2-1-6(19(13,14)15)3-5(7)4-8(10(9)12)20(16,17)18/h1-4,11-12H,(H,13,14,15)(H,16,17,18) |
InChI 键 |
CKAVPRYMGCYUKX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)


![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)



![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)


